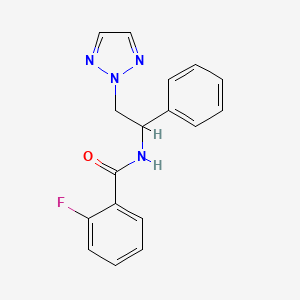

![molecular formula C24H22N2OS B2828746 2-methyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide CAS No. 919711-87-8](/img/structure/B2828746.png)

2-methyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

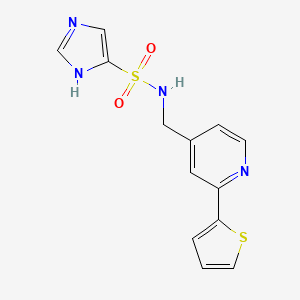

The compound “2-methyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide” is a complex organic molecule that contains an indole group, a benzamide group, and a sulfanyl group . Indole is a significant nitrogen-based heterocycle with particular importance in the synthesis of complex heterocyclic scaffolds . Benzamide is a simple carboxamide derivative of benzoic acid. The sulfanyl group (-SH) is a functional group consisting of a sulfur atom and a hydrogen atom.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the benzamide group, and the sulfanyl group . The indole ring is aromatic and contains a five-membered pyrrole ring fused to a six-membered benzene ring . The benzamide group consists of a benzene ring attached to a carboxamide group, and the sulfanyl group is a sulfur atom bonded to a hydrogen atom .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole, benzamide, and sulfanyl groups . The indole ring, being aromatic, can undergo electrophilic substitution reactions . The benzamide group could participate in various reactions involving the carbonyl group or the amide group . The sulfanyl group, being a good nucleophile, can undergo various substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure . For example, the presence of the aromatic indole ring could contribute to its stability and possibly its solubility in organic solvents . The benzamide group might enhance its polarity, potentially affecting its solubility in water and its boiling and melting points . The sulfanyl group could influence its reactivity .

Wissenschaftliche Forschungsanwendungen

Anti-Helicobacter pylori Agents

Compounds structurally related to "2-methyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide" have been explored for their potential as anti-Helicobacter pylori agents. A study demonstrated that derivatives of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole showed potent and selective activity against the gastric pathogen Helicobacter pylori, including strains resistant to conventional treatments. These compounds could serve as a foundation for developing novel anti-H. pylori agents, highlighting the importance of sulfur-containing heterocyclic compounds in antibacterial research (Carcanague et al., 2002).

Antimicrobial and Antioxidant Activities

Another study focused on the synthesis and characterization of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, demonstrating good antibacterial and potent antioxidant activities. This research indicates the potential of sulfanyl-containing compounds in developing treatments against bacterial infections and oxidative stress-related diseases (Karanth et al., 2019).

Anticancer Evaluation

Research into N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides highlighted their moderate to excellent anticancer activity against various cancer cell lines. This suggests the role of sulfanyl and benzamide components in contributing to the potential anticancer properties of similar compounds (Ravinaik et al., 2021).

Insecticidal Activity

The novel insecticide flubendiamide, with a unique chemical structure incorporating a sulfanylalkyl group, demonstrates extremely strong activity against lepidopterous pests. This research illustrates the application of complex organic compounds in developing new, safe insecticides for agricultural use (Tohnishi et al., 2005).

Cardiac Electrophysiological Activity

A study on N-substituted imidazolylbenzamides, including sulfanyl groups, showed promising results as selective class III agents with potential applications in treating cardiac arrhythmias. This highlights the broad therapeutic potential of sulfanyl-containing benzamides in cardiovascular diseases (Morgan et al., 1990).

Zukünftige Richtungen

The compound “2-methyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide” could be of interest in various fields, including medicinal chemistry, due to the biological activity of many indole derivatives . Future research could explore its potential biological activities and its mechanism of action . Additionally, studies could investigate more efficient methods for its synthesis .

Wirkmechanismus

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell biology and the treatment of different types of disorders .

Mode of Action

It’s known that indole derivatives can induce cell apoptosis, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin . This suggests that 2-methyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide may interact with its targets in a similar manner, leading to changes in cell behavior and function.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect similar pathways, leading to a broad spectrum of downstream effects.

Result of Action

Based on the known effects of indole derivatives, it can be inferred that this compound may induce apoptosis, inhibit cell cycle progression, and disrupt tubulin polymerization .

Eigenschaften

IUPAC Name |

2-methyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2OS/c1-17-9-5-6-12-19(17)24(27)25-15-16-28-23-20-13-7-8-14-21(20)26-22(23)18-10-3-2-4-11-18/h2-14,26H,15-16H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQIQWUXPQWTQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylbenzyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2828663.png)

![3-butyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2828665.png)

![5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2828667.png)

![4-((2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B2828669.png)

![4-[(4-Fluoroanilino)methylene]-2-pentenedinitrile](/img/structure/B2828674.png)

![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2828676.png)

![5-Ethyl-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2828680.png)

![2-((3-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2828684.png)